molecular formula C25H36Cl5N9O4 B1149964 CBB1003 hydrochloride

CBB1003 hydrochloride

Cat. No.: B1149964
M. Wt: 703.88
Attention: For research use only. Not for human or veterinary use.
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Description

CBB1003 hydrochloride is a selective lysine-specific histone demethylase 1 (LSD1/KDM1A) inhibitor with an IC50 of 10.54 µM . Its molecular formula is C25H31N9O4, and it has a molecular weight of 521.57 g/mol (CAS: 1379573-88-2) . The compound demonstrates high selectivity for LSD1, an enzyme overexpressed in cancers that promotes tumorigenesis by altering chromatin structure and gene expression .

Properties

Molecular Formula

C25H36Cl5N9O4

Molecular Weight

703.88

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Mechanism : Inhibits LSD1 activity, leading to the accumulation of repressive histone marks (H3K4me2/me1), thereby suppressing oncogenic pathways .
  • Biological Effects: Reduces proliferation and colony formation in colorectal cancer (CRC) cells, downregulates LGR5 (a stemness marker), and activates CHRM4 and SCN3A expression in F9 teratocarcinoma cells .
  • Stability : Stable as a powder at -20°C for up to three years; solutions in DMSO are stable at -80°C for one year .
  • Purity : >98% .
  • Applications: Preclinical research tool for studying epigenetic dysregulation in cancer. Not approved for human use .

Comparison with Similar Compounds

CBB1003 hydrochloride belongs to a class of epigenetic modulators targeting histone demethylases. Below is a detailed comparison with structurally and functionally related compounds:

Selectivity and Target Profiles

Compound Target(s) IC50/Potency Specificity Purity Clinical Stage
This compound LSD1 (KDM1A) 10.54 µM Selective >98% Preclinical
CBB1007 hydrochloride LSD1 Not reported Selective >98%* Preclinical
Corin LSD1, HDAC Not reported Dual inhibitor ~97%* Preclinical
Daminozide KDM2/7 JmjC subfamily Not reported Selective ~97%* Preclinical
CPI-455 KDM5 (JARID1) Not reported Selective ~98%* Preclinical
DDP-38003 dihydrochloride LSD1 (KDM1A) Not reported Oral, Selective ~99%* Preclinical

*Purity ranges inferred from evidence describing similar compounds (96.58%–99.70%) .

Key Differences :

  • CPI-455 targets KDM5, a demethylase linked to drug resistance in cancers, while Daminozide inhibits KDM2/7 JmjC subfamily enzymes, historically studied as plant growth regulators .
  • Mechanistic Advantages :

    • CBB1003’s selectivity minimizes off-target effects compared to dual-action inhibitors like Corin .
    • DDP-38003 dihydrochloride’s oral bioavailability distinguishes it from CBB1003, which requires parenteral administration in preclinical models .
  • Biological Outcomes :

    • CBB1003 reduces LGR5 levels in CRC cells, a marker of cancer stemness, while CPI-455 targets KDM5 to counteract transcriptional plasticity in resistant tumors .

Structural and Functional Data

This compound vs. Other LSD1 Inhibitors :

Parameter This compound DDP-38003 Dihydrochloride Corin
Molecular Weight 521.57 g/mol Not reported Not reported
Administration Route Parenteral Oral Parenteral
Key Biomarkers Affected LGR5↓, CHRM4↑, SCN3A↑ LSD1 activity↓ LSD1/HDAC activity↓
Clinical Development No development reported No development reported No development reported

Q & A

Q. What is the molecular mechanism by which CBB1003 hydrochloride inhibits LSD1, and how does this relate to its anti-tumor activity?

this compound selectively inhibits lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in tumor cells, by binding to its catalytic domain and reducing demethylation activity (IC50 = 10.54 µM) . This inhibition disrupts epigenetic regulation, leading to the reactivation of tumor suppressor genes and suppression of oncogenic pathways. Researchers can validate this mechanism using chromatin immunoprecipitation (ChIP) assays to measure histone methylation levels or Western blotting to assess downstream gene expression changes .

Q. What experimental assays are recommended to evaluate LSD1 inhibition efficacy in vitro?

Key assays include:

  • Enzyme activity assays : Measure LSD1 demethylase activity via fluorescence-based kits (e.g., using H3K4me2/me1 substrates).
  • Cell viability assays : Use MTT or ATP-based luminescence to quantify tumor cell proliferation inhibition.
  • Flow cytometry : Assess apoptosis and cell cycle arrest in treated vs. untreated cells. Ensure controls include known LSD1 inhibitors (e.g., tranylcypromine) to benchmark results .

Q. How should researchers handle and store this compound to maintain stability?

Store lyophilized CBB1003 at 2–8°C, protected from light and moisture. For in vitro use, reconstitute in DMSO (≤10 mM stock) and aliquot to avoid freeze-thaw cycles. For in vivo studies, prepare fresh solutions in saline or PBS with pH adjustment (if required) to ensure solubility .

Q. What are the primary tumor models used to study CBB1003’s anti-cancer effects?

Common models include:

  • Cell lines : AML (e.g., THP-1), breast cancer (e.g., MCF-7), and lung cancer (e.g., A549) with confirmed LSD1 overexpression.
  • Xenograft models : Subcutaneous or orthotopic implantation in immunodeficient mice. Monitor tumor volume via caliper measurements and validate LSD1 target engagement via immunohistochemistry .

Q. How can researchers ensure reproducibility when testing CBB1003 in different experimental systems?

Standardize protocols by:

  • Validating LSD1 expression in cell lines using qRT-PCR or Western blot.
  • Calibrating dose-response curves (e.g., 0.1–100 µM range) and exposure times (24–72 hours).
  • Reporting batch-specific activity data from enzyme assays to account for compound variability .

Advanced Research Questions

Q. What strategies can resolve contradictions in CBB1003 efficacy data across tumor types?

Discrepancies may arise from differential LSD1 dependency or off-target effects. To address this:

  • Perform genome-wide CRISPR screens to identify synthetic lethal partners of LSD1.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue-specific drug exposure with efficacy.
  • Conduct multi-omics analysis (e.g., RNA-seq, proteomics) to map context-dependent pathways .

Q. How can experimental design optimize CBB1003 dosing in in vivo studies?

Employ a factorial design to test variables like dose frequency (e.g., daily vs. intermittent), route (oral vs. intraperitoneal), and combination therapies. Use nonlinear mixed-effects modeling (NONMEM) to analyze PK data and establish minimum effective concentrations. Include toxicity endpoints (e.g., body weight loss, hematological parameters) to define therapeutic indices .

Q. What methodologies validate LSD1 target engagement in vivo after CBB1003 administration?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of LSD1 in tumor lysates.
  • PET imaging : Develop radiolabeled CBB1003 analogs for non-invasive target occupancy quantification.
  • Pharmacodynamic biomarkers : Monitor H3K4me2 levels in peripheral blood mononuclear cells (PBMCs) as a surrogate for LSD1 inhibition .

Q. How can researchers design studies to explore CBB1003’s synergy with other epigenetic modulators?

Use combinatorial drug screening (e.g., high-throughput synergy matrices) to identify potent pairs (e.g., HDAC inhibitors or DNMT inhibitors). Apply Chou-Talalay analysis to calculate combination indices (CI < 1 indicates synergy). Validate findings in resistant cell lines or patient-derived organoids to assess clinical relevance .

Q. What statistical approaches are critical for analyzing heterogeneous responses to CBB1003 in preclinical trials?

  • Hierarchical clustering : Group tumors by response patterns (e.g., responders vs. non-responders).
  • Cox proportional hazards models : Corrogate molecular subtypes (e.g., LSD1 mutation status) with survival outcomes.
  • Bayesian adaptive designs : Dynamically adjust dosing arms based on interim efficacy/safety data .

Methodological Best Practices

  • Literature Review : Use PubMed and Web of Science with keywords “CBB1003,” “LSD1 inhibitor,” and “epigenetic therapy.” Filter for studies reporting IC50 values, off-target profiles, and in vivo efficacy .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., strength of association, biological plausibility) .
  • Safety Protocols : Adhere to OSHA guidelines for handling powdered CBB1003, including PPE (gloves, respirators) and engineering controls (fume hoods) .

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